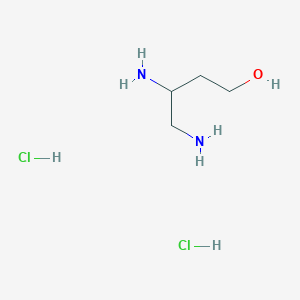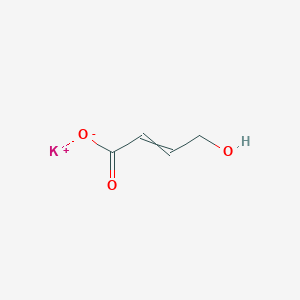
Boc-3-hydroxy-1-adamantyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-3-hydroxy-1-adamantyl-glycine is a compound that serves as an important intermediate in the synthesis of saxagliptin, a medication used to treat type 2 diabetes mellitus . This compound is characterized by its unique adamantyl structure, which contributes to its stability and reactivity in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-3-hydroxy-1-adamantyl-glycine can be synthesized from 1-adamantanecarboxylic acid through a series of chemical reactions. The process involves mild reactions with sulfuric acid and nitric acid, followed by treatment with VHA reagent (SOCl2/DMF) and sodium diethyl malonate . Subsequent steps include hydrolysis, decarboxylation, alkalization, and oxidation to yield 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. This intermediate undergoes oximation, reduction, and protection with (Boc)2O to form this compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to achieve higher yields and purity, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Boc-3-hydroxy-1-adamantyl-glycine undergoes various chemical reactions, including:
Oxidation: The adamantyl structure can be oxidized to introduce hydroxyl groups.
Reduction: The oxime intermediate can be reduced to form the desired product.
Substitution: The compound can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, SOCl2/DMF, sodium diethyl malonate, and (Boc)2O . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Major Products Formed
The major product formed from these reactions is this compound, which serves as a key intermediate in the synthesis of saxagliptin .
Aplicaciones Científicas De Investigación
Boc-3-hydroxy-1-adamantyl-glycine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: The compound’s stability and reactivity make it valuable in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of Boc-3-hydroxy-1-adamantyl-glycine involves its role as an intermediate in the synthesis of saxagliptin. Saxagliptin is a dipeptidyl peptidase IV (DPP-IV) inhibitor, which works by increasing the levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels . The adamantyl structure of this compound contributes to the stability and efficacy of saxagliptin.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-3-hydroxyadamantylglycine: Another intermediate used in the synthesis of saxagliptin.
3-hydroxyadamantylglycine: A related compound with similar chemical properties.
Uniqueness
Boc-3-hydroxy-1-adamantyl-glycine is unique due to its adamantyl structure, which provides enhanced stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of pharmaceuticals like saxagliptin .
Propiedades
Fórmula molecular |
C17H27NO5 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(2R)-2-[(5S,7R)-3-hydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10-,11+,12-,16?,17?/m0/s1 |
Clave InChI |
UKCKDSNFBFHSHC-KHNNNQPQSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)

![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)





![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)
![4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one](/img/structure/B12439315.png)

![1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine](/img/structure/B12439342.png)
![1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12439345.png)
